2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, potentially leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it affects pathways related to dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is likely to be cell death, particularly in rapidly dividing cells such as cancer cells . This is due to the disruption of DNA replication and transcription caused by the compound’s intercalation of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the oxidative cyclization of pyrimidinyl hydrazone intermediates using hypervalent iodine reagents under mild conditions . Another approach involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . These methods are advantageous due to their mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly reagents can be particularly beneficial for large-scale production, ensuring both efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney Nickel.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, fuming nitric acid.
Reduction: Hydrogen gas, Raney Nickel.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cancer cell proliferation.
Biological Research: The compound’s interactions with DNA make it a valuable tool for studying DNA-binding mechanisms and developing new therapeutic agents.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: An important intermediate for triazolopyrimidine derivatives.
Uniqueness
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate DNA and inhibit cancer cell proliferation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-4-13-5-7-14(8-6-13)19-15(23)10-24-17-21-20-16-18-11(2)9-12(3)22(16)17/h5-9H,4,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRISLWASBPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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